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Compound of Interest

Compound Name: Iloperidone metabolite P88-d3

Cat. No.: B12372553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of P88, a primary active metabolite of

the atypical antipsychotic Iloperidone, with a specific focus on its deuterated form, P88-d3,

used in quantitative analysis. This document consolidates key data on the pharmacokinetics,

receptor binding profiles, and metabolic pathways of Iloperidone and P88. It also outlines

detailed experimental protocols and visualizes complex biological and experimental processes.

Introduction
Iloperidone is a second-generation antipsychotic agent effective in the treatment of

schizophrenia.[1] Its therapeutic action is mediated through the antagonism of dopamine D2

and serotonin 5-HT2A receptors.[2] Iloperidone undergoes extensive metabolism in the liver,

leading to the formation of several metabolites, with P88 being one of the most significant.[2]

P88 is an active metabolite, exhibiting a pharmacological profile comparable to its parent

compound.[2] The deuterated isotopologue, P88-d3, serves as a critical internal standard for

the accurate quantification of P88 in biological matrices, facilitating pharmacokinetic and

metabolic studies.

Metabolic Pathway of Iloperidone to P88
Iloperidone is primarily metabolized through three main pathways: carbonyl reduction,

hydroxylation mediated by Cytochrome P450 2D6 (CYP2D6), and O-demethylation mediated

by CYP3A4.[2][3] The formation of P88 occurs via the carbonyl reduction pathway.[2] This
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metabolic process is crucial as the plasma exposure to P88 can be significant, particularly in

individuals who are poor metabolizers via the CYP2D6 pathway.[3][4]
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Metabolic fate of Iloperidone.

Quantitative Data
Pharmacokinetic Parameters of Iloperidone and P88
The pharmacokinetic profiles of Iloperidone and its metabolite P88 are significantly influenced

by the genetic polymorphism of the CYP2D6 enzyme. Individuals are generally classified as

extensive metabolizers (EM) or poor metabolizers (PM).
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Parameter
Iloperidone
(EM)

P88 (EM)
Iloperidone
(PM)

P88 (PM)

Elimination Half-

life (t½)
18 hours[3] 26 hours[3] 33 hours[3] 37 hours[3]

Time to Peak

Plasma

Concentration

(Tmax)

2-4 hours[3]

Delayed by ~2

hours with a

high-fat meal[3]

2-4 hours[3]

Delayed by ~2

hours with a

high-fat meal[3]

Apparent

Clearance (Cl/F)
47 to 102 L/h[3]

Not explicitly

stated
Lower than EM Lower than EM

Plasma Protein

Binding
~95%[3] ~95%[3] ~95%[3] ~95%[3]

AUC

Contribution at

Steady State

N/A

19.5% of total

plasma

exposure[3]

N/A

34.0% of total

plasma

exposure[3]

Receptor Binding Affinities (Ki, nM) of Iloperidone and
P88
Both Iloperidone and P88 exhibit high affinity for several dopamine and serotonin receptors,

which is consistent with their antipsychotic activity. The binding affinity is represented by the

inhibition constant (Ki), where a lower value indicates a higher affinity.

Receptor Iloperidone (Ki, nM) P88 (Ki, nM)

Dopamine D2 6.3[5] Similar to Iloperidone

Dopamine D3 7.1[5] Similar to Iloperidone

Dopamine D4 25[5] Not explicitly stated

Serotonin 5-HT2A 5.6[5] Similar to Iloperidone

Norepinephrine α1 0.36[5] Similar to Iloperidone
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Experimental Protocols
In Vitro Metabolism of Iloperidone
Objective: To determine the metabolic profile of Iloperidone and identify the enzymes

responsible for the formation of its metabolites, including P88.

Methodology:

Incubation: Iloperidone is incubated with human liver microsomes (HLM) or recombinant

human cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) and cytosolic fractions.[6]

Reaction Mixture: A typical incubation mixture contains pooled HLM (e.g., 0.5 mg/mL

protein), a phosphate buffer (e.g., 0.1 M, pH 7.4), Iloperidone (at various concentrations),

and an NADPH-generating system to initiate the metabolic reaction.[7]

Time Course: The reaction is allowed to proceed for a specific time course (e.g., 0, 15, 30,

60 minutes) at 37°C.

Quenching: The reaction is terminated by the addition of a cold organic solvent, such as

acetonitrile, which also serves to precipitate proteins.

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated

proteins, and the supernatant is collected for analysis.

Analysis: The formation of metabolites, including P88, is quantified using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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In vitro metabolism workflow.

Radioligand Receptor Binding Assay
Objective: To determine the binding affinities (Ki) of Iloperidone and P88 for various

neurotransmitter receptors.

Methodology:

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from

transfected cell lines or brain tissue) are prepared by homogenization and centrifugation.

Radioligand: A specific radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-

Ketanserin for 5-HT2A receptors) is used.

Competition Assay: The cell membranes are incubated with a fixed concentration of the

radioligand and varying concentrations of the unlabeled test compound (Iloperidone or P88).
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Incubation: The incubation is carried out in a suitable buffer at a specific temperature and for

a duration sufficient to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters. The filters trap the membranes with the bound radioligand.

Quantification: The amount of radioactivity on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

using the Cheng-Prusoff equation.[5][8]

Quantification of P88 using P88-d3 and LC-MS/MS
Objective: To accurately quantify the concentration of P88 in biological samples (e.g., plasma,

microsome incubates).

Methodology:

Sample Preparation: A known amount of the internal standard, P88-d3, is added to the

biological sample.[9] The sample then undergoes protein precipitation with a solvent like

acetonitrile, followed by centrifugation. The supernatant is collected for analysis.

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph.

P88 and P88-d3 are separated from other matrix components on a C18 reverse-phase

column using a gradient elution with a mobile phase typically consisting of an aqueous

component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile

or methanol).

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass

spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode.

Specific precursor-to-product ion transitions are monitored for both P88 and P88-d3.

Quantification: The peak area ratio of the analyte (P88) to the internal standard (P88-d3) is

used to construct a calibration curve from standards with known concentrations. The

concentration of P88 in the unknown samples is then determined from this calibration curve.
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Signaling Pathways
Iloperidone and its active metabolite P88 exert their antipsychotic effects primarily through the

antagonism of dopamine D2 and serotonin 5-HT2A receptors. Blockade of these receptors

modulates downstream signaling cascades, ultimately leading to a normalization of

dopaminergic and serotonergic neurotransmission in key brain regions implicated in

schizophrenia.

Presynaptic Neuron

Postsynaptic Neuron

Dopamine

D2 Receptor

Serotonin

5-HT2A Receptor

G-Protein Signaling

Second Messenger
Systems (e.g., cAMP, IP3/DAG)

Modulation of
Neuronal Excitability

Iloperidone / P88

 Antagonism  Antagonism

Click to download full resolution via product page

Antagonism of D2 and 5-HT2A receptors.
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Conclusion
P88 is a significant, pharmacologically active metabolite of Iloperidone that contributes to its

overall clinical effect. The use of its deuterated analog, P88-d3, is essential for robust and

accurate bioanalytical method development, enabling detailed pharmacokinetic and metabolic

characterization. A thorough understanding of the properties of P88 is critical for optimizing the

therapeutic use of Iloperidone and for the development of future antipsychotic agents. This

guide provides a foundational resource for researchers in the field of drug metabolism and

pharmacology.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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